Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is known for its unique structure, which includes a phenoxyphenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Phenoxyphenyl)isoxazole-3-carboxylate is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 5-(4-phenoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)15-11-16(22-18-15)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
LATGMKPDRLEKEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.